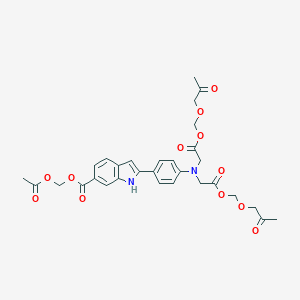
Mag-Indo 1-AM
Overview
Description
Mag-Indo 1-AM is a useful research compound. Its molecular formula is C30H32N2O12 and its molecular weight is 612.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mag-Indo 1-AM, also known as Bis(acetoxymethyl) 2,2’-((2-(2-(acetoxymethoxy)-2-oxoethoxy)-4-(6-((acetoxymethoxy)carbonyl)-1H-indol-2-yl)phenyl)azanediyl)diacetate, is a cell-permeable fluorescent indicator .
Target of Action
The primary targets of this compound are intracellular magnesium (Mg2+) and calcium (Ca2+) ions . These ions play crucial roles in various cellular processes, including enzymatic reactions, DNA synthesis, hormone secretion, and muscle contraction .
Mode of Action
This compound interacts with its targets by binding to Mg2+ and Ca2+ ions within the cell . The compound exhibits a change in fluorescence when it binds to these ions, with excitation at 340-390 nm and emission at 410-490 nm .
Biochemical Pathways
The binding of this compound to Mg2+ and Ca2+ ions can affect various biochemical pathways. These ions are involved in numerous cellular processes, and changes in their concentrations can influence the activity of enzymes, the synthesis of DNA, the secretion of hormones, and the contraction of muscles .
Pharmacokinetics
The pharmacokinetics of this compound involve its ability to permeate cells and bind to Mg2+ and Ca2+ ions . The compound’s acetoxymethyl (AM) ester form allows it to pass through cell membranes and enter cells . Once inside the cell, esterases cleave the AM groups, trapping the indicator within the cell .
Result of Action
The binding of this compound to Mg2+ and Ca2+ ions results in a change in fluorescence, which can be measured to determine the intracellular concentrations of these ions . This allows researchers to monitor changes in Mg2+ and Ca2+ levels in response to various stimuli or under different conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of probenecid, a compound that inhibits the leakage of dyes from the cytosol, can enhance the effectiveness of this compound . Additionally, the temperature at which cells are incubated with this compound can affect the compound’s ability to enter cells and bind to Mg2+ and Ca2+ ions .
Properties
IUPAC Name |
acetyloxymethyl 2-[4-[bis[2-oxo-2-(2-oxopropoxymethoxy)ethyl]amino]phenyl]-1H-indole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O12/c1-19(33)14-39-16-42-28(36)12-32(13-29(37)43-17-40-15-20(2)34)25-8-6-22(7-9-25)26-10-23-4-5-24(11-27(23)31-26)30(38)44-18-41-21(3)35/h4-11,31H,12-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQNJLJDRRJLCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COCOC(=O)CN(CC(=O)OCOCC(=O)C)C1=CC=C(C=C1)C2=CC3=C(N2)C=C(C=C3)C(=O)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376355 | |
| Record name | Mag-Indo 1-AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
612.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130926-94-2 | |
| Record name | Mag-Indo 1-AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















